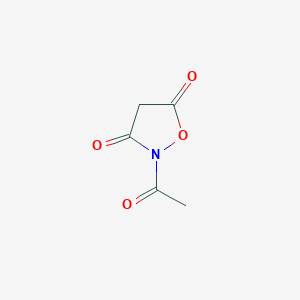

2-Acetyl-1,2-oxazolidine-3,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

63524-77-6 |

|---|---|

Molecular Formula |

C5H5NO4 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

2-acetyl-1,2-oxazolidine-3,5-dione |

InChI |

InChI=1S/C5H5NO4/c1-3(7)6-4(8)2-5(9)10-6/h2H2,1H3 |

InChI Key |

AMQLKKXDAHHXMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=O)CC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetyl 1,2 Oxazolidine 3,5 Dione and Its Analogues

Cyclization Strategies for Oxazolidinone Cores

The formation of the five-membered oxazolidinone ring is a cornerstone of many synthetic efforts, primarily focusing on the 1,3-oxazolidin-2-one isomer, which serves as a valuable chiral auxiliary and a core component in pharmaceuticals.

Direct Cyclization Approaches

Direct cyclization methods typically involve the condensation of a bifunctional precursor.

The reaction between primary amines, specifically amino alcohols, and carbonate sources like diethyl carbonate or phosgene (B1210022) equivalents is a well-established method for synthesizing 1,3-oxazolidin-2-ones. organic-chemistry.org This reaction proceeds via the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to yield the heterocyclic ring. Microwave-assisted procedures have been shown to improve yields and reduce reaction times for these transformations. organic-chemistry.org However, no literature has been found that applies this methodology to the synthesis of the 1,2-oxazolidine-3,5-dione core.

While there is no specific information on the condensation of glycolic acid derivatives to form 1,2-oxazolidine-3,5-diones, related reactions with chloroacetic acid and primary aromatic amines that form a Schiff base intermediate have been used to prepare 1,3-oxazolidine-5-one derivatives. researchgate.net The use of thioglycolic acid in similar condensation reactions typically results in the formation of thiazolidinone rings, the sulfur analogues of oxazolidinones.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. For oxazolidinones, this often involves precursors that are primed for ring closure. One notable method involves the acylation of chiral aziridines with chloroformate, which proceeds through a regioselective ring-opening followed by intramolecular cyclization to yield enantiomerically pure 5-substituted-1,3-oxazolidin-2-ones. bioorg.org Another approach utilizes a modified Curtius reaction on β-hydroxy acids, which, after conversion to an acyl azide, can cyclize to form 1,3-oxazolidin-2-ones. nih.gov

A plausible, though unconfirmed, route to the 1,2-oxazolidine-3,5-dione core could involve the cyclization of an N-hydroxy-α-dicarboxylic acid derivative, such as N-hydroxyaspartic acid. Spontaneous cyclization of peptides containing N-terminal aspartic acid is known to occur, though this typically leads to the formation of succinimide (B58015) or diketopiperazine derivatives rather than the target oxazolidine (B1195125) dione (B5365651) ring. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, offer an efficient route to complex molecules. While various MCRs are known to produce heterocyclic structures, including different types of oxazolidines, no specific MCR has been identified in the surveyed literature that yields the 1,2-oxazolidine-3,5-dione scaffold. organic-chemistry.orgnih.gov

N-Acetylation Protocols for Oxazolidinone Moieties

The N-acetylation of a pre-formed heterocyclic ring is a common derivatization step. For the widely used 1,3-oxazolidin-2-one chiral auxiliaries, several N-acylation methods are available. A practical one-pot method involves the direct reaction of the oxazolidinone with a carboxylic acid in the presence of pivaloyl chloride and triethylamine. scribd.com This approach is effective for a range of acids, including arylacetic acids. scribd.com

Other methods for N-acylation of 1,3-oxazolidinones include reaction with acid chlorides or mixed anhydrides in the presence of a base. scribd.com Products such as (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone are commercially available and widely used in asymmetric synthesis. sigmaaldrich.com

Should the 1,2-oxazolidine-3,5-dione core be successfully synthesized, these established N-acetylation protocols could potentially be adapted for its derivatization to produce the target compound, 2-Acetyl-1,2-oxazolidine-3,5-dione.

Cycloaddition Reactions for Oxazolidinone Scaffold Construction

Cycloaddition reactions represent a powerful and convergent strategy for the construction of the oxazolidinone ring system. These reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, offer a high degree of control over the stereochemistry of the resulting product. Various cycloaddition approaches have been developed for the synthesis of oxazolidinones, including [4+2] cycloadditions, reactions involving epoxides and isocyanates, and Diels-Alder reactions of specialized olefins.

[4+2] Cycloadditions (e.g., Ketene-Oxaziridine Cyclocondensation)

While direct [4+2] cycloadditions to form the 1,2-oxazolidine-3,5-dione core are less common, related strategies involving cycloaddition principles are employed. One such conceptual approach involves the reaction of a ketene (B1206846) or a ketene equivalent with an oxaziridine (B8769555). Oxaziridines are three-membered heterocyclic molecules containing an oxygen, nitrogen, and carbon atom. wikipedia.org The inherent ring strain of oxaziridines makes them reactive partners in ring-opening and cycloaddition reactions.

The general mechanism for the synthesis of oxaziridines often involves the oxidation of an imine, frequently with a peroxy acid like m-chloroperbenzoic acid (mCPBA). nih.gov The resulting oxaziridine can then, in principle, react with a suitable two-carbon component. For instance, a reaction pathway could be envisioned where an N-substituted oxaziridine undergoes a formal [3+2] cycloaddition with a ketene. This would lead to the formation of a five-membered oxazolidinone ring. The reactivity of the oxaziridine and the specific substitution pattern on both reactants would be critical in directing the outcome of such a cycloaddition.

Cycloadditions Involving Epoxides and Isocyanates

A well-established and versatile method for the synthesis of the oxazolidinone scaffold is the cycloaddition reaction between epoxides and isocyanates. acs.orgnih.gov This approach is particularly valuable as it allows for the introduction of a wide variety of substituents onto the oxazolidinone ring, depending on the choice of starting materials. The reaction can be carried out under various conditions, including on a solid phase, which is advantageous for the creation of chemical libraries for drug discovery. acs.orgnih.gov

The reaction typically proceeds by the nucleophilic attack of the isocyanate on the epoxide, often facilitated by a catalyst. A range of catalysts have been developed to promote this transformation, including bifunctional organocatalysts such as 4-(2-hydroxyphenyl)imidazolium salts. researchgate.net These catalysts can activate the epoxide towards ring-opening and facilitate the subsequent cyclization. For instance, the reaction of styrene (B11656) oxide with various isocyanates in the presence of an imidazolium (B1220033) salt catalyst can produce 3,4-disubstituted oxazolidin-2-ones. researchgate.net

In some cases, the reaction of epoxides with chlorosulfonyl isocyanate (CSI) can lead to the formation of oxazolidinones. nih.govbeilstein-journals.org This one-pot reaction can proceed under mild conditions without the need for a catalyst and can produce oxazolidinones in good yields. nih.govbeilstein-journals.org The reaction is believed to proceed through an asynchronous concerted mechanism.

A variety of epoxides and isocyanates can be employed in this cycloaddition, leading to a diverse range of oxazolidinone products. The table below summarizes some examples of oxazolidinone synthesis from epoxides and isocyanates.

| Epoxide | Isocyanate | Catalyst/Conditions | Product | Yield | Reference |

| Resin-bound glycidyl (B131873) ether | Various isocyanates | Elevated temperature | Resin-bound N-aryloxazolidinones | Good | acs.org |

| Styrene oxide | Phenyl isocyanate | 4-(5-fluoro-2-hydroxyphenyl)-1,3-dibutyl-1H-imidazolium iodide | 3,4-diphenyloxazolidin-2-one | 95% | researchgate.net |

| Styrene oxide | 4-Nitrophenyl isocyanate | 4-(5-fluoro-2-hydroxyphenyl)-1,3-dibutyl-1H-imidazolium iodide | 3-(4-nitrophenyl)-4-phenyloxazolidin-2-one | 98% | researchgate.net |

| Phenyl glycidyl ether | Phenyl isocyanate | Lithium bromide/tributyl phosphine (B1218219) oxide | 3-phenyl-5-(phenoxymethyl)oxazolidin-2-one | Good | acs.org |

| Various epoxides | Chlorosulfonyl isocyanate | Dichloromethane, 0°C to rt | Various oxazolidinones | up to 48% | nih.govbeilstein-journals.org |

Diels-Alder and Related Cycloaddition Reactions of Captodative Olefins

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides another strategic route to complex cyclic systems that can be precursors to or contain the oxazolidinone scaffold. masterorganicchemistry.comyoutube.com Of particular interest are Diels-Alder reactions involving captodative olefins, which are alkenes substituted with both an electron-donating and an electron-withdrawing group. This substitution pattern can enhance the reactivity of the olefin as a dienophile.

N-substituted 5-alkylidene-1,3-oxazolidine-2,4-diones are examples of captodative olefins that have been utilized in Diels-Alder reactions. researchgate.net These compounds can be synthesized and subsequently reacted with various dienes to construct highly functionalized cyclic adducts. Similarly, (Z)-N-substituted 4-methylene-5-propylidene-2-oxazolidinone dienes have been prepared and their Diels-Alder cycloadditions studied. researchgate.net These reactions, often performed in polar solvents or with Lewis acid catalysis, can proceed with high regio- and stereoselectivity. researchgate.net

The resulting cycloadducts from these Diels-Alder reactions can then be further transformed to afford a variety of complex molecules. For example, the cycloadducts can be used in the synthesis of carbazoles. researchgate.net The oxazolidinone moiety in these dienophiles plays a crucial role in directing the stereochemical outcome of the cycloaddition.

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure oxazolidinones is of paramount importance, given their widespread use as chiral auxiliaries and their presence in many biologically active molecules. nih.gov Asymmetric synthesis strategies, which aim to produce a single enantiomer of a chiral molecule, are therefore a major focus of research. These strategies can be broadly categorized into two main approaches: the use of chiral auxiliaries and the development of catalytic asymmetric methods.

Strategies Employing Chiral Auxiliaries based on Oxazolidinones

Oxazolidinones themselves are arguably the most famous and widely used class of chiral auxiliaries, often referred to as Evans' auxiliaries. rsc.orgresearchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comwikipedia.org

The general strategy involves acylating a chiral oxazolidinone, such as those derived from readily available amino acids like phenylalanine or valine. orgsyn.org The resulting N-acyloxazolidinone can then undergo a variety of diastereoselective reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. orgsyn.orgharvard.edu The steric bulk of the substituent on the chiral oxazolidinone (e.g., an isopropyl or benzyl (B1604629) group) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. This results in the formation of a new stereocenter with a high degree of predictability.

For example, in the context of Diels-Alder reactions, N-acryloyl oxazolidinones have been used as chiral dienophiles. harvard.edunih.gov In the presence of a Lewis acid, these dienophiles can react with dienes like cyclopentadiene (B3395910) to give cycloadducts with excellent diastereoselectivity. The oxazolidinone auxiliary can then be cleaved to reveal the chiral product and recover the auxiliary.

The table below provides examples of the diastereoselectivity achieved in reactions using oxazolidinone-based chiral auxiliaries.

| N-Acyloxazolidinone Dienophile | Diene | Lewis Acid | endo/exo ratio | Diastereomeric Ratio | Reference |

| (S)-N-Acryloyl-4-benzyloxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | >99:1 | harvard.edu |

| (S)-N-Crotonyl-4-benzyloxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | >99:1 | harvard.edu |

| (R)-N-[3-(benzoyloxy)acryloyl]-4-benzyloxazolidinone | Cyclopentadiene | Et₂AlCl | endo | 98% (single diastereomer) | nih.gov |

Catalytic Asymmetric Syntheses of Enantioenriched Oxazolidinones

While chiral auxiliaries are highly effective, the development of catalytic asymmetric methods for the synthesis of enantioenriched oxazolidinones is a more atom-economical and elegant approach. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.

One successful strategy is the catalytic asymmetric hydrogenation of 2-oxazolones. nih.govrsc.org In this approach, a prochiral 2-oxazolone is hydrogenated using a chiral catalyst, typically a ruthenium(II)-N-heterocyclic carbene (NHC) complex, to produce the corresponding chiral 2-oxazolidinone (B127357) with high enantioselectivity. nih.govrsc.org This method has been shown to be applicable to a wide range of substrates and can be scaled up to the gram scale. nih.govrsc.org

Another catalytic enantioselective approach is the kinetic resolution of racemic 2-oxazolidinones. capes.gov.br In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, the enantioselective N-acylation of racemic 2-oxazolidinones catalyzed by a chiral catalyst can be used to separate the enantiomers. capes.gov.br

Furthermore, direct catalytic methods for the synthesis of enantiopure 5-substituted oxazolidinones from racemic terminal epoxides have been developed. nih.gov These processes can achieve very high levels of enantiomeric excess. The development of stereoselective syntheses of 4,5-disubstituted oxazolidin-2-ones has also been an area of focus, with approaches combining asymmetric aldol reactions with a modified Curtius rearrangement. nih.gov

The following table highlights some results from catalytic asymmetric syntheses of oxazolidinones.

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| Various 2-oxazolones | Ruthenium(II)-NHC complex | 4-substituted 2-oxazolidinones | up to 96% | nih.govrsc.org |

| Racemic 2-oxazolidinones | Chiral acylation catalyst | Enantioenriched 2-oxazolidinones | High | capes.gov.br |

| Racemic terminal epoxides | Not specified | 5-substituted oxazolidinones | up to 99.9% | nih.gov |

An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" and its analogues, focusing on the specific synthetic methodologies outlined in the request.

Despite a thorough investigation, there is no available scientific literature detailing the synthesis or properties of the specific compound This compound . While this compound and its parent structure, 1,2-oxazolidine-3,5-dione, are indexed in chemical databases such as PubChem, no research, patents, or articles describing their preparation—via chiral resolution, one-pot sequences, metal-free approaches, or microwave-assisted synthesis—could be located. nih.govnih.gov

The available research in this area predominantly focuses on the synthesis of structurally different isomers, primarily 1,3-oxazolidin-2-ones and their derivatives, which are widely known as Evans auxiliaries in asymmetric synthesis. organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com Methodologies for one-pot synthesis, metal-free approaches, and microwave-assisted reactions are documented for these 1,3-oxazolidine derivatives, but this information is not applicable to the requested 1,2-oxazolidine-3,5-dione core structure. nih.govnih.govnih.gov

Due to the strict requirement to focus solely on "this compound" and the complete absence of specific research data for this molecule, it is not possible to generate the requested article with the required scientific accuracy and detail for the specified subsections. Providing content based on related but structurally distinct compounds would be scientifically inaccurate and would violate the explicit instructions of the request.

Therefore, no article can be provided on this topic at this time.

Elucidation of Reactivity and Reaction Mechanisms of 2 Acetyl 1,2 Oxazolidine 3,5 Dione

Ring-Opening Reactions

The strained 1,2-oxazolidine-3,5-dione ring is susceptible to cleavage under various conditions, most notably through nucleophilic attack and solvolysis. The regioselectivity of these reactions is a key aspect of its chemical behavior.

Nucleophilic Attack Pathways and Regioselectivity

While specific studies on the nucleophilic attack of 2-acetyl-1,2-oxazolidine-3,5-dione are not extensively documented, the reactivity can be inferred from related oxazolidinone systems. Nucleophiles can theoretically attack at several electrophilic centers: the C-3 carbonyl, the C-5 carbonyl, or the acetyl carbonyl group. The regioselectivity of this attack is influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the heterocyclic ring.

In analogous systems, such as N-substituted 2-oxazolidinones, nucleophilic attack often occurs at the carbonyl carbon of the ring, leading to ring opening. For instance, the reaction of 3-aryl-2-oxazolidinones with amines involves a nucleophilic attack on the carbonyl-carbon atom. nih.gov This suggests that in this compound, a similar attack at either the C-3 or C-5 carbonyl is a probable pathway. The presence of the electron-withdrawing N-acetyl group is expected to enhance the electrophilicity of the ring carbonyls.

The attack at the C-5 carbonyl would lead to the formation of an intermediate that could subsequently decarboxylate. Conversely, attack at the C-3 carbonyl would result in a different ring-opened product. The interplay between these pathways would determine the final product distribution.

Hydrolytic and Solvolytic Cleavage Mechanisms

The hydrolysis and solvolysis of the oxazolidine (B1195125) ring are critical aspects of its stability and reactivity profile. In acidic conditions, the hydrolysis of related oxazoline (B21484) structures has been shown to proceed via ring-opening. For example, the acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline involves the opening of the oxazoline ring. nih.gov This process can be initiated by the protonation of a carbonyl oxygen, which activates the ring towards nucleophilic attack by water or another solvent molecule.

In the case of this compound, hydrolytic cleavage could occur at either of the ester or amide linkages within the ring. The mechanism would likely involve the formation of a tetrahedral intermediate, followed by ring scission to yield a carboxylic acid and an amino alcohol derivative. The specific conditions, such as pH and temperature, would significantly influence the rate and pathway of this cleavage.

Convenient methods for the hydrolysis of 2-oxazolidinones to their corresponding vicinal amino alcohols have been developed using reagents like Dowex resins for N-substituted variants and polymer-supported ethylenediamine (B42938) for N-unsubstituted ones. researchgate.net These methods highlight the general susceptibility of the oxazolidinone ring to cleavage.

Pyrolytic Decarboxylation Processes

Thermal decomposition of oxazolidinone derivatives often leads to decarboxylation and the formation of various rearranged products. These processes are of interest for the synthesis of other heterocyclic compounds and polymers.

Kinetic Studies of Thermally Induced Decarboxylation

The rate of decarboxylation is dependent on the nature of the substituent on the nitrogen atom. For 3-aryl-2-oxazolidinones, the electronic effect of the substituent on the benzene (B151609) ring indicates that the fission of the N-C bond of the urethane (B1682113) group is the rate-determining step. nih.govresearchgate.net A proposed mechanism for amine-catalyzed decarboxylation involves the nucleophilic attack of the amine on the carbonyl-carbon atom of the oxazolidinone ring. nih.gov

Table 1: General Observations from Kinetic Studies of 3-Substituted 2-Oxazolidinone (B127357) Pyrolysis

| Observation | Implication |

| Autocatalytic decomposition | The amine product catalyzes the reaction. nih.govresearchgate.net |

| Substituent electronic effects | The nature of the N-substituent influences the rate-determining step. nih.govresearchgate.net |

| Amine-catalyzed mechanism | Involves nucleophilic attack of an external amine on the ring carbonyl. nih.gov |

This data is based on studies of 3-substituted 2-oxazolidinones and serves as an analogy.

Mechanistic Postulations for Product Formation (e.g., N-acetylethylenimine rearrangement)

The pyrolysis of 3-acetyl-2-oxazolidinone (B31601) yields a significant amount of 2-methyl-2-oxazoline (B73545), along with poly(ethylenimine). nih.govresearchgate.net The formation of 2-methyl-2-oxazoline is believed to arise from the rearrangement of an intermediate N-acetylethylenimine. nih.govresearchgate.net

The proposed mechanism involves the initial decarboxylation of the oxazolidinone to form the N-acetylethylenimine. This highly strained three-membered ring then undergoes a subsequent intramolecular rearrangement to the more stable five-membered 2-methyl-2-oxazoline.

Figure 1: Proposed Pyrolytic Decomposition Pathway of a 3-Acetyl-2-oxazolidinone Analogue

This pathway highlights a key reactive intermediate and a subsequent rearrangement that dictates the final product structure. A similar pathway could be envisioned for the pyrolysis of this compound, although the presence of the second carbonyl group at the C-5 position would likely influence the stability of the intermediates and potentially lead to alternative reaction pathways.

Intramolecular Rearrangements

Intramolecular rearrangements are a common feature in the chemistry of heterocyclic compounds, often driven by the release of ring strain or the formation of more stable electronic configurations. For N-acylated systems, O-N intramolecular acyl migration is a well-documented phenomenon, particularly in peptide and medicinal chemistry. nih.gov This type of rearrangement typically occurs under mild aqueous conditions. nih.gov

While specific studies on the intramolecular rearrangements of this compound are not detailed in the literature, the potential for such rearrangements exists. For instance, an acyl transfer from the nitrogen to the oxygen of a ring-opened intermediate could be a plausible transformation. The conditions required for such a rearrangement would depend on the stability of the intermediates and the activation energy for the acyl transfer.

General rearrangement reactions, such as the Wolff, Curtius, and Schmidt rearrangements, involve the migration of a group to an electron-deficient center and are fundamental in synthetic organic chemistry for constructing new carbon-nitrogen and carbon-carbon bonds. msu.edulibretexts.orgyoutube.com Although not directly observed for this compound, these principles of rearrangement chemistry provide a framework for predicting potential transformations of this molecule under appropriate conditions.

Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound is characterized by its interactions with both electrophiles and nucleophiles, primarily centered around its carbonyl groups and the acidic alpha-carbon.

Reactivity with Nucleophiles: The three carbonyl groups of the molecule are primary sites for nucleophilic attack. The acetyl carbonyl is a classic electrophilic center. The two ring carbonyls at positions 3 and 5 are also susceptible to attack. The reactivity of these sites is influenced by resonance and the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. Nucleophilic attack on the acetyl group would lead to deacetylation. Attack at the C5 carbonyl could lead to ring-opening reactions.

Reactivity with Electrophiles: The molecule possesses nucleophilic sites as well. The nitrogen atom's lone pair is delocalized by the three adjacent carbonyl groups, significantly reducing its nucleophilicity. The oxygen atoms also have lone pairs but are similarly less reactive due to resonance. The most significant nucleophilic character arises from the potential formation of an enolate at the C4 position, between the two ring carbonyls. This enolate, once formed by a suitable base, can react with a variety of electrophiles.

Table 1: Predicted Reactivity of this compound

| Reagent Type | Site of Interaction | Expected Reaction Type |

|---|---|---|

| Nucleophiles | ||

| Hydroxides, Alkoxides | Acetyl Carbonyl | Deacetylation |

| Amines, Hydrazines | Ring Carbonyls (C3, C5) | Ring Opening / Amidation |

| Grignard Reagents | Carbonyl Groups | Addition / Ring Opening |

| Electrophiles | ||

| Alkyl Halides | C4-Enolate | Alkylation |

| Aldehydes/Ketones | C4-Enolate | Aldol (B89426) Condensation |

| Michael Acceptors | C4-Enolate | Michael Addition |

Stereochemical Outcomes of Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in asymmetric synthesis. The chiral environment that can be established by this class of compounds makes them potentially valuable.

If a chiral center is introduced at the C4 position, the rigid heterocyclic ring structure can influence the stereochemical course of subsequent reactions. The N-acetyl group can act as a handle for chiral auxiliaries or catalysts to coordinate, directing the approach of incoming reagents from a specific face of the molecule. In reactions such as aldol condensations or alkylations at the C4 position, the formation of one diastereomer over another would be expected, especially with the use of a chiral base or in the presence of a chiral ligand. The principles seen in Evans asymmetric aldol reactions, where a chiral oxazolidinone directs the stereochemistry of enolate reactions, are relevant here. wikipedia.org The substituents on the oxazolidinone ring direct the stereochemical outcome of reactions at the alpha-carbon of the carbonyl group. wikipedia.org

Investigation of Reaction Intermediates

The investigation of reaction intermediates is crucial for understanding the mechanisms of reactions involving this compound.

A key intermediate in many of its reactions is the enolate formed by deprotonation at the C4 position. The stability and structure of this enolate are critical to the reaction's outcome. Spectroscopic techniques like NMR could potentially be used to observe this intermediate or its derivatives.

In reactions with strong nucleophiles, tetrahedral intermediates are expected to form at the carbonyl carbons. For instance, the attack of a hydroxide (B78521) ion on the acetyl carbonyl would form a transient tetrahedral species before the acetyl group is cleaved.

Ring-opening reactions would proceed through intermediates where the heterocyclic ring is cleaved. For example, hydrolysis could lead to an N-acetylated amino acid derivative as an intermediate before further decomposition. Free radical reactions initiated on related N-acyl-2-oxazolones have been shown to proceed through specific telomers, which are stable, isolable intermediates. researchgate.net

Studies on Catalysis and Reaction Rate Acceleration

Catalysis can be employed to enhance the reactivity and selectivity of reactions involving this compound.

Base Catalysis: As mentioned, bases are crucial for the formation of the C4-enolate, which is the key nucleophile for C-C bond-forming reactions. The choice of base can influence the rate of enolate formation and the subsequent reaction.

Acid Catalysis: Acid catalysts can activate the carbonyl groups towards nucleophilic attack by protonating the carbonyl oxygen. This would be relevant for reactions like acetal (B89532) formation or acid-catalyzed hydrolysis.

Metal Catalysis: Transition metal catalysts could be used in cross-coupling reactions if the molecule is appropriately functionalized. For example, palladium-catalyzed reactions are common for N-arylation of oxazolidinones. organic-chemistry.org While not directly applicable to the parent compound, derivatives could be designed for such transformations. The use of microwave activation has also been shown to reduce reaction times significantly in the synthesis of related oxazolidine-2-thiones. researchgate.net

Table 2: Potential Catalytic Approaches

| Catalyst Type | Purpose | Example Reaction |

|---|---|---|

| Base (e.g., LDA, NaH) | Enolate formation | Alkylation, Aldol condensation |

| Acid (e.g., H₂SO₄, TsOH) | Carbonyl activation | Hydrolysis, Acetal formation |

| Metal (e.g., Pd, Cu) | Cross-coupling | (On functionalized derivatives) |

| Enzyme | Stereoselective transformations | Kinetic resolution |

Advanced Spectroscopic and Crystallographic Characterization of 2 Acetyl 1,2 Oxazolidine 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each atom. For 2-Acetyl-1,2-oxazolidine-3,5-dione, with the chemical structure consisting of a five-membered oxazolidine-dione ring and an acetyl group, specific signals are anticipated.

Comprehensive ¹H NMR Spectral Analysis and Proton Environment Elucidation

A ¹H NMR spectrum would reveal the distinct types of protons in the molecule. The structure contains two sets of protons: those on the methylene (B1212753) group (-CH₂-) of the oxazolidine (B1195125) ring and those on the methyl group (-CH₃) of the acetyl substituent. The methylene protons are expected to produce a singlet due to the absence of adjacent protons for coupling. The methyl protons of the acetyl group would also appear as a singlet. The chemical shift of these signals would be influenced by the electronegativity of the nearby oxygen and nitrogen atoms and the carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-) | ~4.8 | Singlet |

| Methyl (-CH₃) | ~2.7 | Singlet |

Note: Predicted values are based on analogous structures and chemical environment analysis; actual experimental values may vary.

Detailed ¹³C NMR Spectral Interpretation for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. PubChem indicates the existence of a ¹³C NMR spectrum for this compound, confirming its utility in structural verification. nih.gov The spectrum would show signals for the methyl carbon of the acetyl group, the methylene carbon of the ring, and the two carbonyl carbons within the ring, as well as the carbonyl carbon of the acetyl group.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl Methyl (CH₃) | ~24 |

| Methylene (CH₂) | ~43 |

| Ring Carbonyl (C=O, C5) | ~166 |

| Imide Carbonyl (C=O, C2) | ~148 |

| Acetyl Carbonyl (C=O) | ~169 |

Note: Predicted values are based on analogous structures and general chemical shift ranges.

Advanced NMR Techniques (e.g., 2D NMR for connectivity)

Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to confirm the connectivity. An HSQC spectrum would correlate the proton signals directly with their attached carbon signals (e.g., the methylene protons with the methylene carbon). An HMBC spectrum would reveal longer-range couplings (2-3 bonds), definitively connecting the acetyl group's carbonyl carbon to the methyl protons and the nitrogen atom of the ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its three carbonyl groups. The distinct electronic environments of the anhydride-like carbonyl, the imide carbonyl, and the acetyl carbonyl would likely result in multiple, closely spaced, strong peaks in the characteristic carbonyl region of the spectrum.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Anhydride) | Stretching | ~1820 | Strong |

| C=O (Imide) | Stretching | ~1750 | Strong |

| C=O (Acetyl) | Stretching | ~1720 | Strong |

| C-O-C | Stretching | ~1160-1211 | Strong |

Note: Wavenumbers are estimates based on typical ranges for these functional groups. sigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for measuring the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₅H₅NO₄. The calculated monoisotopic mass, which is based on the most abundant isotopes of the constituent elements, provides a precise benchmark for identification.

Table 4: High-Resolution Mass Spectrometry Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅NO₄ | nih.gov |

| Molecular Weight (Average) | 143.10 g/mol | nih.gov |

| Exact Monoisotopic Mass | 143.02185764 Da | nih.gov |

This exact mass value is a critical parameter for unambiguously identifying the compound in complex mixtures and confirming the success of a chemical synthesis. nih.gov

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. Furthermore, the fragmentation pattern observed in a mass spectrum offers valuable clues about the molecule's structure. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure.

Although a specific mass spectrum for this compound is not available, a hypothetical fragmentation pattern can be proposed based on its structure. The presence of the acetyl group and the dione (B5365651) functionality within the oxazolidine ring would likely lead to characteristic fragmentation pathways. For instance, the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (•CH₃CO) is a common fragmentation pathway for N-acetylated compounds. Cleavage of the oxazolidine ring itself could also occur, leading to fragments corresponding to the loss of carbon monoxide (CO) or carbon dioxide (CO₂).

For comparison, the mass spectrum of the parent ring system, 2-oxazolidinone (B127357), shows a base peak corresponding to its molecular ion, indicating a degree of stability. Its fragmentation is less complex due to the absence of the acetyl and second carbonyl groups.

X-ray Crystallography for Solid-State Structure Elucidation

While a crystal structure for this compound has not been reported, the analysis of a closely related isomer, 3-acetyloxazolidin-2-one, can provide insights into the likely structural features. A study on 3-acetyloxazolidin-2-one revealed that the nitrogen atom of the imide is planar, and the exocyclic carbonyl group of the acetyl moiety is oriented anti to the N-C(=O) bond within the ring. This planarity and specific orientation are common in analogous structures.

It is plausible that this compound would also exhibit a planar or near-planar conformation of the oxazolidine ring, influenced by the sp² hybridization of the carbonyl carbons and the nitrogen atom. The bond lengths and angles would be expected to be within the typical ranges for C-C, C-N, C-O, and C=O bonds. The table below presents hypothetical, yet expected, bond parameters for this compound based on standard values and data from related structures.

| Bond | Expected Length (Å) | Bond | Expected Angle (°) |

| C-C (ring) | 1.52 | O-C-C (ring) | 108 |

| C-N (ring) | 1.38 | C-C-N (ring) | 109 |

| C-O (ring) | 1.35 | C-N-C (acetyl) | 120 |

| C=O (ring) | 1.21 | N-C=O (acetyl) | 120 |

| N-C (acetyl) | 1.40 | C-C=O (acetyl) | 120 |

| C=O (acetyl) | 1.22 | ||

| C-C (acetyl) | 1.51 |

This is an interactive data table. The values presented are hypothetical and based on known parameters for similar functional groups and structures.

The way molecules arrange themselves in a crystal is determined by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the molecule possesses several polar carbonyl groups, which would likely lead to significant dipole-dipole interactions.

Computational and Theoretical Studies on 2 Acetyl 1,2 Oxazolidine 3,5 Dione

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and reactivity of organic molecules. For a molecule like 2-Acetyl-1,2-oxazolidine-3,5-dione, DFT calculations can elucidate key aspects such as the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Reactivity descriptors derived from DFT, such as the Fukui function and dual descriptor, can predict the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, the carbonyl carbons of the oxazolidinedione ring and the acetyl group are expected to be the primary electrophilic sites. The nitrogen atom, after deprotonation, could act as a nucleophile.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for electronic structure calculations, albeit at a greater computational expense. These methods are crucial for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. For this compound, high-level ab initio calculations could provide very accurate predictions of its geometry, vibrational frequencies, and thermochemical properties.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. Molecular modeling techniques, including conformational analysis, are used to explore the potential energy surface of a molecule and identify its stable conformers.

For this compound, the rotation around the N-C(acetyl) bond is a key conformational degree of freedom. Computational methods can be used to calculate the rotational barrier and identify the preferred orientation of the acetyl group relative to the oxazolidinedione ring. The planarity of the oxazolidinedione ring itself is another point of interest that can be investigated through conformational analysis.

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

For this compound, a key reaction of interest would be its hydrolysis. By mapping the PES for the nucleophilic attack of a water molecule on the carbonyl carbons, one could determine the most likely mechanism and the rate-determining step. This would provide valuable insights into the stability of the compound under different pH conditions.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for understanding chemical reactivity. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen atoms of the carbonyl groups, while the LUMO is expected to be centered on the carbonyl carbons. The energies and shapes of these orbitals, which can be readily calculated using quantum chemical methods, can be used to predict the regioselectivity and stereoselectivity of its reactions. For instance, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound would govern the initial attack.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be invaluable for identifying and characterizing a compound, especially when experimental data is scarce.

For this compound, DFT calculations can provide theoretical vibrational frequencies that can be compared with experimental IR spectra to aid in peak assignment. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the molecule.

Table of Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Values (Hypothetical) |

| IR Spectroscopy | Carbonyl (C=O) stretching frequencies around 1700-1800 cm⁻¹ |

| C-N stretching frequency around 1300-1400 cm⁻¹ | |

| ¹H NMR Spectroscopy | Chemical shift for the CH₂ group in the oxazolidinedione ring |

| Chemical shift for the CH₃ group of the acetyl moiety | |

| ¹³C NMR Spectroscopy | Chemical shifts for the carbonyl carbons |

| Chemical shift for the CH₂ carbon | |

| Chemical shift for the acetyl carbon |

Solvation Effects in Theoretical Predictions

In the computational analysis of molecular systems, the surrounding environment can significantly influence the structure, reactivity, and properties of a molecule. For this compound, theoretical predictions that neglect the presence of a solvent (gas-phase calculations) may not accurately reflect its behavior in a real-world chemical or biological setting. Solvation effects account for the interactions between the solute (this compound) and the solvent molecules. These interactions can range from weak van der Waals forces to strong hydrogen bonds and electrostatic interactions, which can alter the molecule's conformational preferences, electronic distribution, and reaction energy barriers.

Computational chemistry employs several methods to model these effects, with implicit solvation models being the most common for their balance of accuracy and computational efficiency. These models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules.

Implicit Solvation Models

The most prevalent methods for studying solvation effects on oxazolidinone derivatives are implicit or continuum solvation models. nih.gov These models create a "cavity" in the continuous solvent medium that represents the solute molecule. The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that electrostatically interacts with the solute.

Two widely used formalisms for this approach are:

Polarizable Continuum Model (PCM): In this model, the cavity is typically formed by a series of interlocking spheres centered on the atoms of the solute. The PCM framework has several variations, such as the Integral Equation Formalism (IEF-PCM), which offers a robust method for calculating the solvation energy. frontiersin.org

Solvation Model based on Density (SMD): This model, developed by Truhlar and colleagues, is a universal solvation model where the cavity is defined by the solute's electron density. acs.orgresearchgate.net A key advantage of the SMD model is that it includes corrections for cavitation (the energy required to create the solute cavity), dispersion, and solvent structure effects, which are not always explicitly accounted for in standard PCM. researchgate.net

Theoretical studies on related heterocyclic compounds, such as 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, have successfully used the IEF-PCM model to evaluate how different solvent environments (e.g., polar water versus non-polar benzene) influence antioxidant properties. frontiersin.orgnih.gov Such studies demonstrate that key thermodynamic parameters, like bond dissociation enthalpy (BDE), can be significantly altered by the solvent, thereby affecting the molecule's predicted reactivity. frontiersin.orgnih.gov

Impact on Molecular Properties and Reactivity

The inclusion of a solvation model can lead to significant changes in the predicted properties of this compound compared to gas-phase calculations. The magnitude of these changes depends on the polarity of the solvent and the nature of the solute.

Geometry Optimization: The presence of a solvent can alter bond lengths, bond angles, and dihedral angles. Polar solvents will preferentially stabilize conformations that have a larger dipole moment.

Thermodynamic Properties: Solvation free energy is a critical output, representing the energy change when transferring a molecule from the gas phase to the solvent. This value is crucial for predicting solubility and reaction equilibria in solution.

Spectroscopic Properties: Calculated properties like NMR chemical shifts and UV-Vis absorption energies can be refined by including solvent effects, leading to better agreement with experimental data. The study of solvent-dependent shifts in absorption and emission spectra, known as solvatochromism, can be used to validate theoretical models. researchgate.net

Illustrative Research Findings

While specific studies on the solvation effects for this compound are not prevalent in published literature, data from analogous computational studies on other heterocyclic systems provide insight into the expected outcomes. The following tables represent hypothetical but realistic data based on principles from these related studies, illustrating how theoretical predictions for the target molecule might vary between the gas phase and different solvents using a density functional theory (DFT) approach (e.g., B3LYP functional) with an implicit solvation model like SMD.

Table 1: Predicted Solvation Free Energy and Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1.0 | 0.00 | 3.15 |

| Toluene | 2.38 | -4.85 | 4.21 |

| Dichloromethane | 8.93 | -7.10 | 5.05 |

| Acetonitrile | 35.69 | -8.55 | 5.62 |

| Water | 78.36 | -9.20 | 5.88 |

This table is generated for illustrative purposes based on established principles of computational chemistry.

The data illustrates that as the solvent polarity increases, the solvation free energy becomes more negative, indicating more favorable interactions. Concurrently, the molecule's dipole moment increases as its electronic structure is polarized by the solvent's reaction field.

Table 2: Influence of Solvent on Key Geometrical Parameters of this compound

| Parameter | Gas Phase | Toluene (Non-polar) | Water (Polar) |

| C=O Bond Length (Acetyl) (Å) | 1.215 | 1.218 | 1.223 |

| C=O Bond Length (Ring Carbonyl 1) (Å) | 1.208 | 1.211 | 1.217 |

| C=O Bond Length (Ring Carbonyl 2) (Å) | 1.206 | 1.209 | 1.215 |

| C-N-C Bond Angle (°) | 115.2 | 114.8 | 114.5 |

This table is generated for illustrative purposes based on established principles of computational chemistry.

Chemical Transformations and Derivatization of the 2 Acetyl 1,2 Oxazolidine 3,5 Dione Core

Synthesis of Substituted 1,2-Oxazolidine-3,5-dione Derivatives

Derivatization of the 1,2-oxazolidine-3,5-dione core can be achieved by targeting either the exocyclic N-acetyl group or the carbon atoms within the heterocyclic ring. These modifications are crucial for tuning the molecule's steric and electronic properties.

Modifications at the N-Acetyl Group

The N-acetyl group on the 2-acetyl-1,2-oxazolidine-3,5-dione serves as a handle for further derivatization, although specific literature on this exact compound is limited. In related N-acyl heterocyclic systems, this group can undergo several fundamental reactions. For instance, hydrolysis under acidic or basic conditions can cleave the acetyl group, yielding the parent 1,2-oxazolidine-3,5-dione.

Furthermore, analogous to other N-acyl compounds, the acetyl group could potentially be exchanged through transamidation reactions. More complex modifications have been reported for other oxazolidinone structures. For example, research on triazolyl piperazino oxazolidinones has demonstrated that N-acylglycinyl groups can be readily modified to N-aroyl- and N-heteroaroyl-glycinyl derivatives, significantly enhancing biological activity. nih.gov Such strategies could theoretically be applied to modify the N-acetyl group of this compound, creating a library of analogs with varied substituents.

Introduction of Substituents at Carbon Positions of the Ring

Introducing substituents at the C4 and C5 positions of the oxazolidinone ring is a key strategy for creating structural diversity. The C4 position, being alpha to the C5-carbonyl group, is particularly susceptible to deprotonation and subsequent alkylation.

A well-established method for analogous oxazolidin-2-ones involves the use of a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), at low temperatures to generate a rigid, chelated enolate. This enolate can then react with various electrophiles, like alkyl halides, to introduce a substituent. In many cases, particularly with chiral auxiliaries, this alkylation proceeds with high diastereoselectivity. wikipedia.org

The general procedure for this transformation can be summarized as follows:

Deprotonation of the N-acyloxazolidinone with a strong base to form the enolate.

Reaction of the enolate with an electrophile (e.g., an alkyl iodide).

Cleavage of the N-acyl group to yield the desired substituted carboxylic acid and recover the auxiliary.

Table 1: Representative Alkylation Reactions on a Related N-Acyl Oxazolidinone System

| Electrophile (R-X) | Base | Resulting Substituent (R) | Typical Yield |

|---|---|---|---|

| Allyl Iodide | NaN(TMS)₂ | -CH₂CH=CH₂ | ~75% |

| Benzyl (B1604629) Bromide | LDA | -CH₂Ph | High |

| Methyl Iodide | LDA | -CH₃ | High |

This table presents data from alkylation reactions on N-propionyl oxazolidinone, a structurally related compound used as a chiral auxiliary. The principles are considered applicable for the C4-alkylation of this compound.

Ring Transformations and Rearrangements Leading to Other Heterocyclic Systems

The 1,2-oxazolidine-3,5-dione ring can undergo transformations that lead to the formation of different heterocyclic structures. These rearrangements are often driven by the inherent strain of the ring and the reactivity of the N-O bond. One such transformation is the diastereospecific oxidative rearrangement of related α,β-unsaturated γ-lactams into 2-oxazolidinones using reagents like m-chloroperoxybenzoic acid. nih.gov This process involves a proposed reaction sequence of Baeyer–Villiger oxidation, epoxidation, and a concerted rearrangement. nih.gov

In other related systems, such as oxazol-5(4H)-ones, reaction with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones. This suggests that the 1,2-oxazolidine-3,5-dione core could potentially react with binucleophiles like hydrazine (B178648) to rearrange into other heterocyclic systems. Catalytic hydrogenation is another pathway for ring transformation. For instance, ring-opening reductions of isoxazolidines using catalysts like Palladium on carbon (Pd/C) are known to produce β-alkamines. nih.gov A similar reductive cleavage of the N-O bond in this compound could lead to functionalized acyclic amides.

Formation of Fused and Spiro Heterocyclic Architectures Incorporating the Oxazolidinone Moiety

The oxazolidinone core is a valuable building block for constructing more complex, multi-ring systems, including fused and spirocyclic architectures. These rigid, three-dimensional structures are of significant interest in medicinal chemistry.

Fused Systems: Fused heterocycles, where two rings share a common bond, can be synthesized from oxazolidinone precursors. A notable example involves 2-oxazolidinone-fused aziridines, which serve as intermediates for the synthesis of highly functionalized natural products. mdpi.com The Dieckmann cyclization of functionalized oxazolidines derived from aminomalonates provides a chemoselective route to bicyclic tetramates, creating a fused pyrrolidine-2,4-dione-oxazolidine system. rsc.org This reaction demonstrates how intramolecular cyclization can be used to build complex fused architectures from simpler oxazolidine (B1195125) derivatives. rsc.org

Spirocyclic Systems: Spiro compounds, featuring two rings connected by a single common atom, have been successfully synthesized incorporating the oxazolidinone moiety. A key strategy involves the reaction of an oxazolidinone derivative with a cyclic precursor. For example, a novel class of spiropyrimidinetrione oxazolidinones has been developed as potent antibacterial agents. nih.gov The key step in this synthesis is a tert-amino reaction followed by a researchgate.netmdpi.com-hydride shift, which facilitates the formation of a new C-C bond and the spirocyclic center. nih.gov Other examples include the synthesis of steroid-17-spiro-oxazolidinones, where the oxazolidinone ring is built onto a steroid framework using 17S-spiro-oxiranes as starting materials. nih.gov

Table 2: Examples of Spiro-Oxazolidinone Architectures

| Spiro-Oxazolidinone Class | Synthetic Approach | Potential Application |

|---|---|---|

| Spiropyrimidinetrione Oxazolidinones | tert-Amino reaction with researchgate.netmdpi.com-hydride shift | Antibacterial Agents nih.gov |

| Steroid-17-spiro-oxazolidinones | Ring formation from steroidal spiro-oxiranes | Endocrine-modulating Agents nih.gov |

| Spiro-oxazolidinone Steroidal Hybrids | Cyclization from amino-steroids | Pharmacological Agents researchgate.net |

Derivatization for Material Science Applications (e.g., Polymer Chemistry)

While specific applications of this compound in material science are not widely documented, the broader class of oxazolidines has found utility in polymer chemistry. Bisoxazolidines, which contain two oxazolidine rings, are used as performance modifiers and latent hardeners in polyurethane coatings and paints. wikipedia.org

The mechanism involves the hydrolysis of the oxazolidine rings upon exposure to atmospheric moisture. This ring-opening reaction generates reactive amine and hydroxyl functional groups. These newly formed groups can then react with isocyanates present in polyurethane prepolymers, leading to cross-linking through the formation of urea (B33335) and urethane (B1682113) linkages, respectively. wikipedia.org This process enhances the durability and toughness of the final coating.

By analogy, it is conceivable that bifunctional derivatives of this compound could be designed for similar applications. For example, a molecule containing two linked 1,2-oxazolidine-3,5-dione units could potentially act as a novel cross-linking agent in polymer systems, although this application remains speculative pending further research. Another related example is the step-growth polymerization of 4-(4-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with aliphatic diacid chlorides to form novel polyamides, demonstrating the utility of related dione (B5365651) heterocycles as monomers. sid.ir

Future Research Trajectories and Emerging Opportunities in 2 Acetyl 1,2 Oxazolidine 3,5 Dione Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of oxazolidinone scaffolds has been a subject of extensive research, with a growing emphasis on environmentally benign methods. Future work on 2-Acetyl-1,2-oxazolidine-3,5-dione will likely draw from these advancements to create more efficient and sustainable synthetic routes.

Current green approaches for the synthesis of related oxazolidinones include:

Microwave-Assisted Synthesis : This method significantly reduces reaction times and improves yields for creating chiral auxiliaries. nih.govorganic-chemistry.org For instance, the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and ethyl carbonate has been achieved with improved efficiency under microwave irradiation. nih.gov

Deep Eutectic Solvents (DES) : A ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully used as both a catalyst and reaction medium for the efficient construction of 3,5-disubstituted oxazolidinones. researchgate.net This approach highlights the potential for using sustainable materials. researchgate.net

Catalytic Systems with CO2 : Researchers have developed efficient catalytic systems, such as a CuBr/ionic liquid combination, to synthesize 2-oxazolidinones using carbon dioxide, propargylic alcohols, and 2-aminoethanols. mdpi.com This method is notable for its use of CO2 as a C1 source and the simultaneous production of high-value α-hydroxyl ketones. mdpi.com

Table 1: Comparison of Green Synthetic Methods for Oxazolidinone Scaffolds

| Methodology | Catalysts/Reagents | Solvents | Key Advantages | Ref. |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Ethyl Carbonate, CS2 | None / DMSO | Remarkable reduction in reaction times, improved yields. | nih.govorganic-chemistry.org |

| Deep Eutectic Solvents | ChCl/Glycerol/AlCl3·6H2O | Deep Eutectic Solvent | Environmentally benign, simple reaction conditions. | researchgate.net |

| CO2 Fixation | CuBr/Ionic Liquid, Ag2CO3 | Ionic Liquid, CHCl3 | Utilization of CO2, co-synthesis of valuable byproducts. | mdpi.com |

Future research would focus on adapting these principles to the specific synthesis of this compound, potentially via acylation of a 1,2-oxazolidine-3,5-dione precursor synthesized through a green pathway.

In-Depth Mechanistic Investigations Utilizing Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For the this compound system, future studies will likely employ a combination of advanced spectroscopic and computational tools.

Spectroscopic Analysis : Techniques such as FT-IR and NMR are fundamental for characterizing intermediates and final products, providing clues to the reaction pathway. researchgate.net For example, FT-IR spectroscopy has been used to identify the characteristic carbonyl lactone absorption in 1,3-oxazolidine-5-one derivatives. researchgate.net

Computational Studies : Computational methods like Density Functional Theory (DFT) and Comparative Molecular Field Analysis (CoMFA) can offer deep mechanistic insights. nih.gov While 3D-QSAR studies have been applied to other oxazolidinones to understand their structure-activity relationships, similar computational approaches could elucidate the reactivity of this compound. nih.gov Proposed mechanisms, such as the generation of N-heterocyclic carbene (NHC)–Cu complexes in copper-catalyzed syntheses, could be rigorously investigated using these techniques. mdpi.com

Mechanistic Probes : Investigating the effect of reaction parameters, such as solvent polarity, can reveal key details about the transition state. nih.gov The observed diastereoselectivity in certain Pd-catalyzed reactions has been linked to solvent choice, indicating its importance in the mechanistic pathway. nih.gov

Exploration of Unprecedented Chemical Reactivity and Selectivity

The dione (B5365651) functionality in the 1,2-oxazolidine ring, along with the N-acetyl group, suggests a rich and varied reactivity profile for this compound that is yet to be fully explored. Research in this area will likely focus on leveraging this reactivity for asymmetric synthesis.

Oxazolidinones are well-regarded as "Evans auxiliaries," which are used to direct stereoselective transformations. wikipedia.org Future work could explore if this compound or its derivatives can function as novel chiral auxiliaries in reactions such as:

Asymmetric Allylic Alkylations : Palladium-catalyzed decarboxylative allylic alkylation using oxazolidinone-containing substrates has proven effective for creating challenging quaternary carbon centers with high enantioselectivity. nih.gov

Cycloaddition Reactions : The oxazolidinone framework can participate in stereoselective [3+2] cycloaddition reactions to form complex heterocyclic systems. nih.govorganic-chemistry.org

Ring-Opening Cyclizations : Mild palladium-catalyzed ring-opening cyclizations of related vinyl-substituted heterocycles with CO2 afford oxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Table 2: Potential Stereoselective Reactions for this compound Derivatives

| Reaction Type | Catalyst System (Example) | Product Type | Key Feature | Ref. |

|---|---|---|---|---|

| Decarboxylative Allylic Alkylation | Palladium / PHOX Ligand | α-Quaternary Ketones | High Enantioselectivity | nih.gov |

| [3+2] Cycloaddition | Palladium / PHOX Ligand | Tetrahydrofuroindoles | High Diastereo- and Enantioselectivity | nih.gov |

| Carboamination | Palladium Catalyst | Disubstituted 1,3-Oxazolidines | High Diastereoselectivity | organic-chemistry.org |

Innovative Applications in Niche Areas of Organic and Materials Chemistry

Beyond traditional synthetic applications, the unique structure of this compound opens doors to innovative uses in specialized fields.

Peptide Chemistry : Oxazolidinone rings can be synthesized within a peptide sequence to act as potent β-turn inducers. researchgate.net These constrained motifs are of great interest for mimicking protein structures and interfering with protein-protein interactions. researchgate.net The specific stereochemistry of a this compound precursor could be used to induce specific types of turns in synthetic peptides.

Materials Science : Related oxazolidinediones, derived from amino acids, can form amphiphilic polyamino acids that self-assemble into nano-sized physical gels in water. These hydrogels have potential as carrier materials for controlled drug delivery. Investigating the gelation properties of polymers derived from this compound could lead to new biomaterials with tailored properties.

Synthesis of Complex Molecules : The oxazolidinone scaffold is a key component in the synthesis of natural products and pharmacologically active compounds. nih.gov For example, chiral intermediates featuring the oxazolidinone ring have been used in the asymmetric synthesis of Aspidosperma alkaloids. nih.gov The this compound could serve as a versatile building block for constructing similarly complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-acetyl-1,2-oxazolidine-3,5-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving acetylated precursors. For example, analogous 1,2,4-oxadiazole derivatives are synthesized from cyano-containing starting materials or ketoximes under microwave-assisted or reflux conditions . To improve yields, optimize reaction parameters (e.g., temperature, solvent polarity) and employ catalysts like p-toluenesulfonic acid. Characterization via H/C NMR and HPLC-UV is critical to confirm purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-MS and FTIR to identify breakdown products. Store the compound in airtight, light-resistant containers at –20°C with desiccants, as recommended for structurally similar diones .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer : Use H NMR to confirm the acetyl group (δ ~2.1–2.3 ppm) and oxazolidine ring protons (δ ~4.0–5.5 ppm). C NMR resolves carbonyl carbons (C-3/C-5: δ ~165–175 ppm). X-ray crystallography or NOESY experiments can clarify stereochemistry, as seen in related piperazine-2,5-dione derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel ring-opening reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock, PyMOL) can simulate interactions with biological targets, as demonstrated for δ-carboline-pyrrolidine-2,5-dione hybrids . Validate predictions with kinetic studies using stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported bioactivity data for oxazolidine-dione derivatives?

- Methodological Answer : Cross-validate assays (e.g., antiviral IC vs. cytotoxicity) using standardized protocols. For example, discrepancies in H1N1 inhibition (e.g., compound 3: IC 41.5 μM vs. 6.8 μM for albonoursin ) may arise from cell-line specificity. Use orthogonal assays (plaque reduction, neuraminidase inhibition) and SAR analysis to isolate key functional groups.

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., topoisomerase II). For covalent inhibitors, use LC-MS to track adduct formation, as shown in studies of thiadiazolidine-dione analogs . Pair with mutagenesis to identify critical residues .

Q. What experimental designs mitigate side reactions during functionalization of the oxazolidine ring?

- Methodological Answer : Introduce protecting groups (e.g., acetyl, benzyl) to shield reactive sites. For example, tert-butyldiphenylsilyl (TBDPS) groups prevent unwanted nucleophilic attacks during substitutions . Monitor reaction progress via TLC and quench intermediates promptly. Optimize stoichiometry to avoid over-acylation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use explosion-proof fume hoods and anti-static equipment to prevent ignition, as recommended for oxidizable diones . Wear nitrile gloves and ANSI-approved goggles. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Report detailed reaction conditions (solvent grade, catalyst loading, stirring rate) and purification steps (column chromatography gradients, recrystallization solvents). Publish H/C NMR spectra (with solvent peaks annotated) and HRMS data in supplementary materials, following the standards in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.